Superior Oral Bioavailability
In direct experimental comparison, quercetin-3'-glucoside (Q-3-G) demonstrates markedly enhanced water solubility relative to both quercetin aglycone and rutin. The water solubility of Q-3-G was confirmed to be 328-fold higher than quercetin and 69-fold higher than rutin under controlled aqueous conditions [1]. This physicochemical difference stems from the single glucose moiety at the 3-O position, which substantially increases hydrophilicity without the steric hindrance and molecular weight penalty introduced by the rutinoside disaccharide in rutin [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Enhanced solubility relative to comparators (fold-change basis) |
| Comparator Or Baseline | Quercetin aglycone: baseline solubility; Rutin (quercetin-3-rutinoside): baseline solubility |
| Quantified Difference | 69-fold higher than rutin; 328-fold higher than quercetin aglycone |
| Conditions | Water solution at controlled pH; enzymatic bioconversion study conditions |
Why This Matters
Higher aqueous solubility directly enables more accurate dosing in aqueous buffers, reduces the need for organic co-solvents that may confound cellular assays, and correlates with improved oral bioavailability potential for in vivo studies.
- [1] Lee YS, Huh JY, Nam SH, Kim D, Lee SB. Synthesis of quercetin-3-O-glucoside from rutin by Penicillium decumbens naringinase. J Food Sci. 2013;78(3):C411-5. View Source
